molecular formula C12H13N3O4S B1224707 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-pyrazolesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-pyrazolesulfonamide

Cat. No.: B1224707
M. Wt: 295.32 g/mol
InChI Key: HNHAGCHMIASXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-pyrazolesulfonamide is a sulfonamide.

Scientific Research Applications

Antibacterial and Anti-inflammatory Potential

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-pyrazolesulfonamide has demonstrated significant potential in antibacterial and anti-inflammatory applications. Research has shown that certain derivatives of this compound exhibit good inhibitory activity against both Gram-positive and Gram-negative bacterial strains, surpassing the effectiveness of standard drugs like Ciprofloxacin. Moreover, some derivatives have displayed decent inhibition against the lipoxygenase enzyme, indicating potential therapeutic use for inflammatory diseases (Abbasi et al., 2017).

Bacterial Biofilm Inhibition

Studies have also explored the compound's ability to inhibit bacterial biofilms, a crucial aspect of combating antibiotic-resistant bacterial infections. Specific derivatives have shown suitable inhibitory action against biofilms of bacteria such as Escherichia coli and Bacillus subtilis. Additionally, these molecules have displayed docile cytotoxicity, making them promising candidates for further therapeutic development (Abbasi et al., 2020).

Potential in Treating Alzheimer's and Type-2 Diabetes

There is growing interest in the application of this compound derivatives for treating neurodegenerative disorders like Alzheimer's and metabolic diseases like Type-2 Diabetes. Certain synthesized derivatives have shown moderate inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase, which are key targets in the treatment of these diseases. Their inhibitory activities were compared with standard drugs, suggesting their potential as alternative therapeutic agents (Abbasi et al., 2019).

Anti-Diabetic Potential

Additional research into the anti-diabetic properties of these compounds has yielded promising results. Some newly synthesized derivatives demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, a critical target in diabetes management. These findings suggest that these compounds could be potential therapeutic entrants for type-2 diabetes treatment (Abbasi et al., 2023).

Properties

Molecular Formula

C12H13N3O4S

Molecular Weight

295.32 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C12H13N3O4S/c1-15-8-10(7-13-15)20(16,17)14-9-2-3-11-12(6-9)19-5-4-18-11/h2-3,6-8,14H,4-5H2,1H3

InChI Key

HNHAGCHMIASXJI-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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